N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound features a triazolopyridazine core fused with a pyridin-3-yl substituent at position 3, a sulfanyl-linked acetamide group at position 6, and an N-(2-fluorophenyl) moiety. The fluorine atom at the ortho position of the phenyl ring may influence steric and electronic properties, while the pyridinyl group enhances solubility via basic nitrogen .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-5-1-2-6-14(13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-4-3-9-20-10-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUOBAUKAGZUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine core, followed by the introduction of the pyridinyl and fluorophenyl groups. The final step often involves the formation of the sulfanylacetamide linkage under specific reaction conditions such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetics, and its potential therapeutic effects.
Medicine
In the field of medicine, this compound might be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a promising lead compound for the development of new medications.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key differences among analogues arise from substituent variations on the phenyl and triazolopyridazine rings. Below is a comparative analysis:
*Estimated based on structural analysis.
Key Observations:
Substituent Position Effects: The ortho-fluorine (target compound) vs. meta-fluorine () on the phenyl ring alters steric interactions. The pyridin-3-yl group (target) introduces a basic nitrogen, enhancing aqueous solubility compared to phenyl () or 3-fluorophenyl () groups.
Electron-Withdrawing Groups :
- The trifluoromethyl group in increases electronegativity and metabolic stability but reduces solubility due to hydrophobicity.
- Chlorine in offers moderate electronegativity, balancing lipophilicity and reactivity.
Molecular Weight Trends :
- ’s higher molecular weight (447.41 g/mol) correlates with the trifluoromethyl group, while the target compound’s estimated lower weight (~392 g/mol) reflects the pyridinyl group’s reduced carbon content.
Biological Activity
N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H15FN4OS
- Molecular Weight : 377.408 g/mol
- SMILES Notation : Cc1cc(c(c1)F)N(Cc2ncnc(n2)S(=O)(=O)c3cccnc3)C(=O)N
This structure indicates the presence of a fluorinated phenyl group and a triazolo-pyridazine moiety, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-triazole scaffold. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance:
- MIC Values : Certain derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 1–8 μg/mL against Micrococcus luteus, MRSA, and E. coli .
This suggests that the compound may possess similar antimicrobial efficacy.
Anticancer Activity
The triazole moiety has been recognized for its anticancer properties. Research indicates that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism : The inhibition of key enzymes involved in tumor growth has been observed, suggesting that this compound may function through multiple pathways to exert its anticancer effects .
Study 1: Antimicrobial Efficacy
In a study evaluating a series of triazole derivatives for their antimicrobial activity, several compounds exhibited promising results against Mycobacterium tuberculosis. The most active compounds had IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for this compound to serve as a template for developing new anti-tubercular agents.
Study 2: Cytotoxicity Assessment
In assessing the cytotoxicity of related compounds on human embryonic kidney cells (HEK-293), it was found that many derivatives were non-toxic at effective concentrations . This is crucial for drug development as it indicates a favorable safety profile.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN4OS |
| Molecular Weight | 377.408 g/mol |
| Antimicrobial MIC Range | 1–8 μg/mL |
| Anticancer IC50 Range | 1.35–2.18 μM |
| Cytotoxicity (HEK-293) | Non-toxic |
Q & A
Q. What are the common synthetic routes for preparing N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example, analogous triazolopyridazine derivatives are synthesized via:
- Substitution : Reacting halogenated intermediates (e.g., 6-chlorotriazolopyridazine) with thiol-containing nucleophiles under alkaline conditions.
- Reduction : Using iron powder or catalytic hydrogenation to reduce nitro groups to amines in intermediates.
- Condensation : Coupling amines with activated acetamide derivatives using condensing agents like EDCI or DCC.
Optimization of solvent systems (e.g., DMF or THF) and temperature control (60–100°C) improves yields .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography : Resolves molecular conformation and intramolecular interactions (e.g., hydrogen bonding between pyridinyl and fluorophenyl groups) .
- NMR spectroscopy : H and C NMR identify substituent effects, such as deshielding of protons near electron-withdrawing groups (e.g., fluorine).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity (>95%) .
Q. What safety precautions are recommended for handling this compound?
While specific GHS data are limited, related triazolopyridazines may require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar analogs?
Conflicting data (e.g., dihedral angles between aromatic rings) arise from substituent effects or crystal packing. Strategies include:
- Database surveys : Compare with CSD entries (e.g., N-(2-chlorophenyl) analogs show 42–67° ring inclinations due to steric or electronic variations) .
- Computational modeling : Density Functional Theory (DFT) calculations predict stable conformations and validate experimental observations .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Substituent variation : Synthesize derivatives with modified pyridinyl or fluorophenyl groups to assess electronic/steric effects on bioactivity .
- Biological assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with molecular docking to correlate activity with structural features.
- Data normalization : Use positive/negative controls (e.g., known kinase inhibitors) to minimize assay variability .
Q. How can conflicting biological activity data be addressed in preclinical studies?
Discrepancies may stem from assay conditions or impurity interference. Mitigation steps:
Q. What strategies improve the stability of sulfanyl acetamide derivatives in aqueous solutions?
- pH optimization : Stabilize the thioether linkage by buffering solutions to pH 6–7 to prevent hydrolysis.
- Lyophilization : Formulate as lyophilized powders to enhance shelf life.
- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility and reduce aggregation .
Methodological Considerations
Q. How to design a robust palladium-catalyzed reductive cyclization for triazolopyridazine intermediates?
- Catalyst selection : Pd/C or Pd(OAc)₂ with ligands like XPhos enhances efficiency.
- CO surrogates : Use formic acid derivatives (e.g., ammonium formate) to generate CO in situ for nitroarene reduction .
- Reaction monitoring : Track progress via TLC or in situ IR to optimize reaction time (typically 12–24 hours).
Q. What computational tools are recommended for predicting binding modes of this compound?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases).
- MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories.
- Pharmacophore mapping : Identify critical functional groups (e.g., pyridinyl-sulfanyl motif) for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
